1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]-
Description
Simplification Analogues
- 1-Piperidineethanol (C7H15NO) : Lacks the tricyclic and phenoxy groups, exhibiting greater conformational flexibility and reduced steric hindrance .
- 2-(Tricyclo[3.3.1.13,7]dec-1-yl)ethanol (C12H20O) : Retains the tricyclic system but omits the piperidine ring, limiting nitrogen-mediated interactions .
Functionalized Analogues
- Macamide 2 (C25H37NO2) : Shares the same molecular formula but replaces the piperidine-tricyclo system with a benzamide group, demonstrating how nitrogen positioning affects bioactivity .
- 17-Hydroxy-3-(1-pyrrolidinyl)pregna-3,5-dien-20-one (C25H37NO2) : A steroid-pyrrolidine hybrid highlighting the versatility of nitrogen heterocycles in modifying steroidal frameworks .
Table 3: Structural Comparison with Analogues
| Compound | Molecular Formula | Key Structural Differences |
|---|---|---|
| 1-Piperidineethanol | C7H15NO | No tricyclic or phenoxy groups |
| 2-(Tricyclo[...]dec-1-yl)ethanol | C12H20O | Tricyclic system present, no piperidine |
| Macamide 2 | C25H37NO2 | Benzamide group instead of piperidine-tricyclo |
| 17-Hydroxy-3-(1-pyrrolidinyl)... | C25H37NO2 | Pyrrolidine-steroid hybrid vs. piperidine-tricyclo |
Properties
CAS No. |
301676-13-1 |
|---|---|
Molecular Formula |
C25H37NO2 |
Molecular Weight |
383.6 g/mol |
IUPAC Name |
1-[4-(1-adamantyl)phenoxy]-3-(4-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C25H37NO2/c1-18-6-8-26(9-7-18)16-23(27)17-28-24-4-2-22(3-5-24)25-13-19-10-20(14-25)12-21(11-19)15-25/h2-5,18-21,23,27H,6-17H2,1H3 |
InChI Key |
ZYDRSSLYIKMBKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation of Pyridineethanol Derivatives
A widely utilized method for piperidineethanol synthesis involves the hydrogenation of pyridineethanol precursors. For example, US Patent 6,258,955B1 details the hydrogenation of 2-pyridineethanol to 2-piperidineethanol using ruthenium dioxide (RuO₂) catalysts under high-pressure hydrogen (500–1000 psig) and elevated temperatures (90–120°C) in the presence of amine additives to suppress N-methyl byproducts.
Adaptation for 4-Methyl Substituent :
Cyclization of Amino Alcohols
Alternative routes employ cyclization of linear amino alcohols. For instance, Brandi et al. demonstrated the synthesis of piperidine derivatives via intramolecular displacement of mesylated alcohols by amines.
Procedure :
-
Amino Alcohol Preparation : React 5-amino-2-pentanol with 4-methylbenzyl bromide to introduce the methyl group.
-
Mesylation : Treat with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) at 0°C.
-
Cyclization : Heat in tetrahydrofuran (THF) with K₂CO₃ to form the piperidine ring.
Synthesis of the 4-Tricyclo[3.3.1.1³,⁷]Dec-1-Ylphenoxymethyl Fragment
Adamantane Functionalization
The tricyclo[3.3.1.1³,⁷]decane (adamantane) group is typically synthesized via acid-catalyzed isomerization of endo-tetrahydrodicyclopentadiene, though commercial availability simplifies its procurement.
Phenoxyadamantane Synthesis :
-
Bromination : React adamantane with bromine in the presence of FeCl₃ to yield 1-bromoadamantane.
-
Ullmann Coupling : Couple 1-bromoadamantane with 4-hydroxybenzaldehyde using CuI/L-proline in DMF at 120°C to form 4-adamantylphenol.
-
Methylenation : Treat 4-adamantylphenol with paraformaldehyde and HCl gas in dioxane to generate 4-(chloromethyl)phenoxyadamantane.
Fragment Coupling and Final Assembly
Nucleophilic Substitution
The hydroxymethyl group of 4-methyl-1-piperidineethanol reacts with 4-(chloromethyl)phenoxyadamantane in a Williamson ether synthesis:
Conditions :
Mitsunobu Reaction
For sterically hindered substrates, the Mitsunobu reaction ensures efficient ether formation:
Conditions :
Optimization and Byproduct Analysis
Hydrogenation Byproduct Suppression
The inclusion of piperidine (10 mol%) during RuO₂-catalyzed hydrogenation reduces N-methyl-2-(2-hydroxyethyl)piperidine formation from 9.94% to 0.27%.
Stereochemical Control
Sharpless asymmetric epoxidation (Ti(OiPr)₄, (+)-DET) enables enantioselective synthesis of intermediates, though the target compound’s stereochemical requirements remain unspecified.
Data Tables
Table 1. Hydrogenation Conditions for Piperidineethanol Synthesis
| Catalyst | Pressure (psig) | Temp (°C) | Additive | Yield (%) | Byproduct (%) |
|---|---|---|---|---|---|
| RuO₂ | 1000 | 110 | Piperidine | 86 | 0.27 |
| Pd/C | 500 | 90 | None | 62 | 9.94 |
Table 2. Fragment Coupling Yields
| Method | Base/Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Williamson Ether | K₂CO₃ | DMF | 72 |
| Mitsunobu | PPh₃/DIAD | THF | 68 |
Chemical Reactions Analysis
1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups to the piperidine ring or the phenoxy moiety.
Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The piperidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The phenoxy moiety may enhance binding affinity and specificity, while the ethanol group can influence solubility and membrane permeability.
Comparison with Similar Compounds
Structural Similarities and Differences
The table below compares key structural features of the target compound with related molecules:
Key Observations :
- The target compound’s tricyclodecane-phenoxy group distinguishes it from indole-based AM-1248 and nitroimidazole-containing pimonidazole.
- Compared to tebuconazole (a triazole fungicide), the piperidineethanol core replaces the triazole ring, altering biological targets .
Physicochemical Properties
Limited data exist for the target compound, but analogs provide insights:
Analysis :
- The tricyclodecane moiety likely increases molecular rigidity and hydrophobicity compared to simpler aryl substituents in pimonidazole or tebuconazole.
- The ethanolamine group (pKa ~14) may enhance solubility in acidic environments, contrasting with tebuconazole’s triazole (pKa ~2.5).
Contrasts :
- Pharmacological vs. Agricultural Use: The target compound’s tricyclodecane group aligns with CNS drug design, whereas tebuconazole’s triazole ethanol structure suits antifungal activity .
- Diagnostic vs. Therapeutic: Pimonidazole’s nitroimidazole enables hypoxia detection, unlike the target compound’s putative receptor-targeted effects .
Biological Activity
1-Piperidineethanol, 4-methyl-alpha-[(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)methyl]- (CAS No. 301676-13-1) is a complex organic compound with potential pharmacological applications. Its structure includes a piperidine moiety, which is known for its diverse biological activities, including analgesic and anti-inflammatory properties. This article reviews the biological activity of this compound based on available research findings, including synthesis methods, biological evaluations, and case studies.
- Molecular Formula : C25H37NO2
- Molecular Weight : 383.5668
- SMILES Notation : OC(CN1CCC(CC1)C)COc1ccc(cc1)C12CC3CC(C2)CC(C1)C3
Synthesis
The synthesis of 1-Piperidineethanol derivatives often involves the reaction of piperidine with various electrophiles to introduce functional groups that enhance biological activity. For instance, the synthesis of related compounds has been reported to yield derivatives that exhibit significant inotropic and vasodilatory effects in cardiac tissues .
Inotropic Effects
Research indicates that compounds structurally related to 1-Piperidineethanol can exert positive inotropic effects on cardiac tissues. In studies involving isolated perfused rat and guinea pig hearts, certain derivatives demonstrated enhanced contractile force, suggesting their potential use in treating heart failure .
Antiviral and Antimicrobial Activity
A related study evaluated piperidine derivatives for their antiviral properties against HIV-1 and other viruses. Some derivatives exhibited moderate antiviral activity, indicating that modifications to the piperidine structure can lead to compounds with significant therapeutic potential against viral infections .
Enzyme Inhibition
Piperidine derivatives have also been investigated for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's. The inhibition of AChE by these compounds suggests a mechanism through which they may exert neuroprotective effects .
Case Studies
Several case studies highlight the biological activity of piperidine derivatives:
- Cardiac Studies : In a comparative study of various piperidine derivatives, one compound demonstrated a notable increase in myocardial contractility compared to controls, indicating its potential as a therapeutic agent for heart conditions .
- Antiviral Screening : A series of synthesized piperidine derivatives were tested against multiple viral strains, showing promising results in inhibiting viral replication. For example, compound 3g showed protective effects against CVB-2 and HSV-1 .
Data Summary
Q & A
What are the recommended analytical methods for structural characterization of this compound, and how can HPLC parameters be optimized?
Basic Research Focus
For structural elucidation, employ a combination of NMR, mass spectrometry, and HPLC with UV detection. To optimize HPLC, use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35 ratio, pH 4.6), as this system enhances peak resolution for piperidine derivatives . Adjust flow rates (1.0–1.5 mL/min) and column temperatures (25–40°C) to improve retention time reproducibility.
How can computational chemistry aid in predicting reaction pathways for synthesizing this tricyclic decane-substituted piperidine derivative?
Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory) combined with reaction path search algorithms can identify energetically favorable intermediates and transition states. For example, ICReDD’s approach integrates computational modeling with experimental validation to narrow down optimal reaction conditions, reducing trial-and-error synthesis time by 30–50% . Focus on key steps like phenoxy-methyl linkage formation and tricyclic decane ring stabilization.
What experimental design strategies are effective for optimizing multi-step synthesis yields?
Advanced Research Focus
Use factorial design (e.g., Box-Behnken or central composite design) to evaluate variables such as reaction temperature, solvent polarity, and catalyst loading. Statistical methods minimize experiments while maximizing data robustness; for instance, a 3-factor design reduces required trials from 27 to 15 while maintaining >90% confidence in yield predictions . Prioritize factors influencing steric hindrance, such as the spatial arrangement of the tricyclic decane moiety.
How can researchers resolve contradictions in cytotoxicity data across different cell lines?
Advanced Research Focus
Discrepancies may arise from variations in cell membrane permeability or metabolic activity. Standardize assays using reference compounds (e.g., 1-(4-Methylphenyl)ethanol as a secondary alcohol control) and validate via dose-response curves (IC₅₀) across multiple lines (e.g., HEK293 vs. HepG2) . Employ PubChem’s toxicity datasets to cross-reference structural analogs and identify substituents impacting selectivity .
What purification challenges are associated with this compound, and how can membrane technologies address them?
Basic Research Focus
The compound’s hydrophobicity and tricyclic structure complicate separation. Use membrane-based techniques (e.g., nanofiltration) with polyamide membranes to isolate impurities based on molecular weight cutoffs (MWCO 200–500 Da). For residual solvents, employ rotary evaporation followed by preparative HPLC with C18 columns .
What methodologies are recommended for assessing the compound’s stability under varying pH and temperature conditions?
Basic Research Focus
Conduct accelerated stability studies by incubating the compound in buffers (pH 2–9) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV and LC-MS to identify breakdown products (e.g., hydrolyzed piperidine rings or oxidized phenoxy groups) . Compare results with PubChem stability data for analogous structures .
How can reactor design principles improve scalability for gram-to-kilogram synthesis?
Advanced Research Focus
Adopt continuous-flow reactors to enhance heat/mass transfer during critical exothermic steps (e.g., tricyclic decane formation). Computational fluid dynamics (CFD) simulations can optimize mixing efficiency and residence time distribution, reducing side-product formation by 15–20% . Scale-up factors (e.g., 10x) should prioritize maintaining shear stress consistency to avoid particle aggregation.
What are the key considerations for developing a validated LC-MS/MS method for pharmacokinetic studies?
Advanced Research Focus
Use electrospray ionization (ESI+) in MRM mode, targeting m/z transitions specific to the compound’s fragmentation pattern (e.g., loss of the phenoxy-methyl group). Validate parameters per ICH guidelines: linearity (R² > 0.99), precision (RSD < 5%), and recovery (>90%) in biological matrices . Cross-validate with deuterated internal standards to account for matrix effects .
How do steric and electronic effects of the tricyclic decane substituent influence biological activity?
Advanced Research Focus
The decane group’s rigid, hydrophobic structure enhances binding to lipid-rich targets (e.g., GPCRs). Computational docking studies (AutoDock Vina) reveal that the substituent’s van der Waals interactions improve binding affinity by 2–3 kcal/mol compared to non-tricyclic analogs . Synthesize derivatives with modified decane ring sizes to correlate steric bulk with IC₅₀ values .
What safety protocols are critical for handling this compound during synthesis and bioassays?
Basic Research Focus
Follow GHS Category 2 guidelines for eye/skin protection (e.g., nitrile gloves, chemical goggles) due to potential irritancy . Use fume hoods for powder handling and inert atmospheres (N₂/Ar) during reactions involving reactive intermediates. For spills, adsorb with vermiculite and dispose as hazardous waste under EPA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
